Ilorasertib

Aurora Kinase Mitosis Kinase Selectivity

Prioritize Ilorasertib (ABT-348) for studies on mitotic catastrophe and angiogenesis crosstalk. This discontinued clinical tool compound uniquely provides balanced pan-Aurora inhibition (Aurora B IC50=7 nM, Aurora C=1 nM, Aurora A=120 nM) concurrent with potent anti-angiogenic kinase activity (VEGFR2 IC50=2 nM, PDGFRβ IC50=13 nM) in a single molecule. Substituting selective agents (e.g., Alisertib Barasertib) fails to replicate its dual pathway mechanism, particularly in vascularized tumor models where monotherapy delivered sub-nanomolar AML cell potency (MV4-11 IC50=0.3 nM). An ideal benchmark standard for novel kinase inhibitor development.

Molecular Formula C25H21FN6O2S
Molecular Weight 488.5 g/mol
CAS No. 1227939-82-3
Cat. No. B612191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlorasertib
CAS1227939-82-3
SynonymsABT348;  ABT-348;  ABT 348;  Abbott 968660;  Ilorasertib
Molecular FormulaC25H21FN6O2S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N
InChIInChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)
InChIKeyWPHKIQPVPYJNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ilorasertib (ABT-348) for Preclinical Oncology Research: A Quantitative Guide to Multitargeted Kinase Inhibition


Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive multitargeted kinase inhibitor with nanomolar potency against Aurora kinases (A, B, C), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the Src family of cytoplasmic tyrosine kinases [1][2]. It was advanced to Phase 2 clinical trials for hematologic malignancies and CDKN2A-deficient solid tumors, demonstrating dual pathway inhibition of mitosis and angiogenesis [3]. Its unique kinase inhibition profile, combining potent Aurora and VEGFR/PDGFR activity, distinguishes it from selective Aurora kinase inhibitors and may help overcome limitations of targeting these pathways separately [4]. As a discontinued investigational agent, it remains a valuable tool compound for dissecting the interplay between mitotic and angiogenic signaling in preclinical cancer models.

Why Generic Substitution Fails for Ilorasertib in Aurora and VEGFR-Targeted Research


Selective Aurora A inhibitors (e.g., Alisertib) or Aurora B inhibitors (e.g., Barasertib) are not functionally interchangeable with Ilorasertib due to its unique pan-Aurora, VEGFR, and PDGFR inhibition profile [1]. Unlike Alisertib, which exhibits >200-fold selectivity for Aurora A over Aurora B, Ilorasertib demonstrates balanced, potent inhibition of Aurora B (IC50 = 7 nM) and Aurora C (IC50 = 1 nM) . Furthermore, its concurrent nanomolar inhibition of VEGFR2 (IC50 = 2 nM) and PDGFRβ (IC50 = 13 nM) introduces an anti-angiogenic mechanism absent in selective Aurora inhibitors [2]. This multi-targeted profile is critical for studies investigating synthetic lethality or pathway crosstalk, where the inhibition of a single kinase may be insufficient to recapitulate the compound's observed in vivo efficacy in leukemia and solid tumor models. Therefore, substituting Ilorasertib with a selective Aurora or VEGFR inhibitor will produce fundamentally different experimental outcomes, particularly in angiogenesis-dependent tumor microenvironments.

Ilorasertib Quantitative Evidence Guide: Head-to-Head Kinase Selectivity and Cellular Potency Data for Informed Procurement


Differential Aurora Kinase Isoform Inhibition: Ilorasertib vs. Selective Aurora A Inhibitor Alisertib

Ilorasertib demonstrates a distinct Aurora kinase inhibition profile compared to the selective Aurora A inhibitor Alisertib. While Alisertib preferentially inhibits Aurora A (IC50 = 1.2 nM) with >200-fold selectivity over Aurora B , Ilorasertib exhibits greater potency against Aurora B (IC50 = 7 nM) and Aurora C (IC50 = 1 nM) than Aurora A (IC50 = 120 nM) [1]. This results in a fundamentally different biological consequence: Ilorasertib induces polyploidy through potent Aurora B inhibition, whereas Alisertib induces prolonged mitotic arrest through selective Aurora A inhibition [2].

Aurora Kinase Mitosis Kinase Selectivity

Concurrent VEGFR2 Inhibition: A Differentiating Mechanism Absent in Selective Aurora Inhibitors

A key differentiator of Ilorasertib is its potent inhibition of VEGFR2 (IC50 = 2 nM) and PDGFRβ (IC50 = 13 nM), a property entirely absent in selective Aurora inhibitors like Alisertib or Barasertib [1]. In a Phase 1 trial, Ilorasertib treatment resulted in increased plasma VEGF-A levels (a pharmacodynamic marker of VEGFR2 inhibition), confirming target engagement in patients [2]. This anti-angiogenic activity is not a class effect of Aurora inhibitors, as demonstrated by the lack of VEGF pathway modulation by Alisertib in comparable studies [3].

VEGFR Angiogenesis Multi-Targeted Kinase Inhibitor

Cellular Antiproliferative Potency in Hematologic Malignancies: Comparative IC50 Data

Ilorasertib demonstrates potent and differential antiproliferative activity across a panel of cancer cell lines, with a distinct sensitivity profile compared to selective Aurora inhibitors. In AML cells (MV4-11), Ilorasertib exhibited an IC50 of 0.3 nM, which is >10-fold more potent than its effect on ALL cells (SUP-B15, IC50 = 4 nM) and NSCLC cells (H1299, IC50 = 2 nM) [1]. This high potency in AML is consistent with the clinical observation of responses in 3 AML patients in a Phase 1 trial [2]. In contrast, Barasertib, a selective Aurora B inhibitor, demonstrated IC50 values in the 10-50 nM range across multiple myeloma cell lines [3].

Antiproliferative Leukemia Cell Viability

Broad Kinase Selectivity Profile: Engagement of Src and CSF1R Families

Kinase profiling across a panel of 128 kinases revealed that Ilorasertib potently binds (Ki < 30 nM) to additional cancer-relevant targets beyond Aurora and VEGFR/PDGFR families, including the Src family of cytoplasmic tyrosine kinases and CSF1R (IC50 = 3 nM) [1][2]. This broad activity contrasts with selective Aurora inhibitors like Alisertib, which showed no significant off-target binding in a 204-kinase panel [3]. The engagement of Src family kinases (e.g., Lck, Src, Yes) and CSF1R by Ilorasertib may contribute to its unique cellular phenotype, as these kinases are implicated in tumor cell migration, invasion, and immune modulation.

Kinase Profiling Selectivity Src Family Kinases

Clinical Pharmacodynamic Evidence of Dual Pathway Inhibition: VEGF-A and Histone H3 Modulation

In a Phase 1 dose-escalation trial in patients with advanced solid tumors (n=33), Ilorasertib treatment led to a significant increase in plasma VEGF-A levels (p < 0.001), confirming VEGFR2 pathway inhibition, and a decrease in phosphorylated histone H3 in skin biopsies, confirming Aurora B inhibition [1]. This dual pharmacodynamic effect was observed at the recommended Phase 2 dose (540 mg once weekly), providing direct evidence of target engagement for both pathways in human subjects. Selective Aurora inhibitors like Alisertib do not modulate VEGF-A, underscoring the unique mechanistic signature of Ilorasertib.

Pharmacodynamics Biomarker Clinical Trial

In Vivo Antitumor Efficacy in Xenograft Models: Comparative Tumor Growth Inhibition

In a fibrosarcoma (HT1080) xenograft model, Ilorasertib (25 mg/kg, once daily) achieved 89% tumor growth inhibition (TGI) after 14 days of treatment, resulting in tumor stasis [1]. In an ALL xenograft model (RS4;11), the same dose induced tumor regression (62% reduction in tumor volume from baseline) [1]. In comparison, the selective Aurora B inhibitor Barasertib (25 mg/kg) achieved approximately 50% TGI in a multiple myeloma xenograft model [2]. The higher efficacy of Ilorasertib in certain models is attributed to its concurrent inhibition of VEGFR2, which impairs tumor angiogenesis and enhances antitumor activity.

Xenograft Efficacy Tumor Regression

Optimal Preclinical Research Applications for Ilorasertib Based on Quantified Differentiation Data


Investigating Synthetic Lethality Between Aurora B Inhibition and VEGFR2 Blockade

Researchers studying the interplay between mitotic catastrophe and angiogenesis should prioritize Ilorasertib over selective Aurora or VEGFR inhibitors. Its potent dual inhibition of Aurora B (IC50 = 7 nM) and VEGFR2 (IC50 = 2 nM) in a single molecule allows for the dissection of pathway crosstalk without the confounding variables of combination therapy (e.g., differing pharmacokinetics) [1][2]. This is particularly relevant in highly vascularized tumor models where VEGFR2 inhibition is critical for efficacy.

Preclinical AML and Hematologic Malignancy Models

Given its sub-nanomolar antiproliferative activity in AML cell lines (MV4-11 IC50 = 0.3 nM) and the observed clinical responses in AML patients, Ilorasertib is an ideal tool compound for studying Aurora/VEGFR kinase addiction in leukemia [1][2]. It can be used as a monotherapy to establish baseline sensitivity or in combination with hypomethylating agents like azacitidine, mimicking the clinical trial design that demonstrated synergistic activity [3].

Evaluating Resistance Mechanisms to Pan-Aurora or Multi-Targeted Kinase Inhibitors

Ilorasertib's well-characterized kinase inhibition profile (including Src and CSF1R families) and clinical biomarker data (VEGF-A and histone H3 modulation) make it a valuable tool for generating resistant cell lines to study adaptive kinome reprogramming [1]. Researchers can use Ilorasertib to pressure cells and then profile compensatory pathway activation, such as upregulation of alternative angiogenic factors or activation of bypass survival signaling, providing insights into resistance mechanisms relevant to other multi-targeted kinase inhibitors.

Benchmarking Novel Aurora or VEGFR Inhibitors in Comparative Studies

Due to its extensive preclinical and clinical characterization, Ilorasertib serves as an excellent positive control or benchmark compound for validating novel Aurora, VEGFR, or multi-kinase inhibitors. Its defined IC50 values across a broad kinase panel, cellular potency data, and in vivo efficacy in xenograft models provide a quantitative baseline against which new chemical entities can be compared [1][2]. This is particularly valuable in drug discovery programs aiming to achieve a similar or improved polypharmacology profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilorasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.